N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide
CAS No.:
Cat. No.: VC10951265
Molecular Formula: C17H20N2O3S
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N2O3S |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N-[4-[(2-propan-2-ylphenyl)sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C17H20N2O3S/c1-12(2)16-6-4-5-7-17(16)19-23(21,22)15-10-8-14(9-11-15)18-13(3)20/h4-12,19H,1-3H3,(H,18,20) |
| Standard InChI Key | GBFNRKXGZDSRFN-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
| Canonical SMILES | CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Introduction
N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound with a unique structure that combines sulfamoyl and acetamide functionalities. This compound is identified by its PubChem CID 743576 and has a molecular formula of C17H20N2O3S . The compound's structure and properties make it an interesting subject for research in various fields, including pharmaceuticals and organic chemistry.
Molecular Formula and Weight
-
Molecular Formula: C17H20N2O3S
-
Molecular Weight: Approximately 324.4 g/mol (calculated based on atomic masses)
Synonyms and Identifiers
-
PubChem CID: 743576
-
InChI and InChIKey: Not explicitly listed in the provided sources, but these identifiers can be generated using chemical structure software.
Synthesis and Preparation
The synthesis of N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide typically involves the reaction of appropriate precursors, such as sulfonamides and acetamide derivatives, under controlled conditions. The specific synthesis route may vary depending on the availability of starting materials and desired yield.
Pharmaceutical Applications
Sulfonamide derivatives have been explored for their antibacterial properties, as seen in studies involving similar compounds . While specific data on N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide is limited, its structural features suggest potential biological activity.
Organic Chemistry Research
This compound can serve as a model for studying the effects of substituents on chemical reactivity and physical properties. Its unique structure makes it useful for investigating interactions between different functional groups.
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume